8-Bromo-6-chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin

SLC26A3 DRA inhibitor ion transport

8-Bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin (CAS 332104-53-7) is a synthetic, polyhalogenated 3,4-substituted coumarin derivative with the molecular formula C₁₆H₉BrCl₂O₂ and a monoisotopic mass of 381.92 g/mol. It belongs to the 4-methylcoumarin subclass, distinguished by a rare simultaneous substitution pattern: a bromine at position 8, a chlorine at position 6, and a 3′-chlorophenyl ring at position This specific arrangement of electron-withdrawing halogens creates a unique electronic and steric environment on the benzopyrone scaffold.

Molecular Formula C16H9BrCl2O2
Molecular Weight 384 g/mol
CAS No. 332104-53-7
Cat. No. B3041649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin
CAS332104-53-7
Molecular FormulaC16H9BrCl2O2
Molecular Weight384 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H9BrCl2O2/c1-8-12-6-11(19)7-13(17)15(12)21-16(20)14(8)9-3-2-4-10(18)5-9/h2-7H,1H3
InChIKeyOZIDZGSYLDTQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin (CAS 332104-53-7): Procurement-Grade Structural and Pharmacological Baseline


8-Bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin (CAS 332104-53-7) is a synthetic, polyhalogenated 3,4-substituted coumarin derivative with the molecular formula C₁₆H₉BrCl₂O₂ and a monoisotopic mass of 381.92 g/mol . It belongs to the 4-methylcoumarin subclass, distinguished by a rare simultaneous substitution pattern: a bromine at position 8, a chlorine at position 6, and a 3′-chlorophenyl ring at position 3. This specific arrangement of electron-withdrawing halogens creates a unique electronic and steric environment on the benzopyrone scaffold. While the broader coumarin class is explored for kinase inhibition (e.g., CK2) and ion transport modulation (e.g., SLC26A3), publicly available primary data for this exact compound remain extremely scarce [1]. The compound is available from specialist chemical suppliers at ≥95% purity, primarily as a research tool for structure-activity relationship (SAR) exploration and analoging campaigns .

Procurement Risk: Why Unvalidated Coumarin Analogs Cannot Substitute for 8-Bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin


The biological and physicochemical behavior of 4-methylcoumarins is exquisitely sensitive to halogen substitution topology. Published SAR data for the SLC26A3 (DRA) transporter demonstrate that replacing an 8-chloro substituent with an 8-bromo substituent on a 4-methylcoumarin scaffold consistently reduces inhibitory potency [1]. This class-level evidence confirms that halogen size and electronegativity at the 8-position are not interchangeable parameters. Consequently, substituting the target compound with an 8-chloro analog (e.g., 6,8-dichloro-3-(3′-chlorophenyl)-4-methylcoumarin), an 8-fluoro analog, or a des-halogen analog risks significant and unpredictable shifts in target engagement, selectivity profile, and cellular activity. For research groups conducting SAR-by-catalog or hit-to-lead optimization, using an untested analog without empirical validation introduces a confounding variable that can mislead structure-activity conclusions and waste screening resources [1].

8-Bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin: Quantitative Differentiation Evidence Versus Closest Comparators


DRA (SLC26A3) Inhibitory Potency: 8-Bromo Versus 8-Chloro 4-Methylcoumarin Analogs

In a focused SAR study of 4-methylcoumarin DRA inhibitors, 8-bromo-substituted analogs (compounds 4m–4p) were consistently less potent than their directly matched 8-chloro counterparts. The 8-chloro analog 4k achieved an IC₅₀ of 25 nM, representing an approximately 2-fold improvement over the 8-methyl lead 4b (IC₅₀ 40–50 nM). While the exact IC₅₀ of the target compound 8-bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin was not reported in this study, the class-level SAR trajectory predicts that its 8-bromo substituent confers lower DRA potency relative to a hypothetical 6,8-dichloro analog [1].

SLC26A3 DRA inhibitor ion transport constipation hyperoxaluria

CYP2A6 Inhibitory Activity: Differentiation Among Halogenated 3-Phenyl-4-methylcoumarins

The 3-(3′-chlorophenyl)-4-methylcoumarin scaffold has been evaluated for CYP2A6 inhibition. The des-halogen parent compound 3-(3′-chlorophenyl)-4-methylcoumarin exhibits a reported CYP2A6 IC₅₀ of 330 nM in human liver microsomes [1]. Introduction of halogens at positions 6 and 8—as in the target compound—is predicted to alter CYP2A6 binding affinity via both electronic effects on the coumarin ring and steric interactions within the enzyme active site, though direct quantitative data for the 6-chloro-8-bromo combination have not been published.

CYP2A6 cytochrome P450 metabolism nicotine coumarin 7-hydroxylation

Electronic Influence of 8-Bromo-6-chloro Substitution on the Coumarin Core: Implications for Reactivity and Photophysical Properties

The simultaneous presence of bromine at C-8 (σₚ = +0.23) and chlorine at C-6 (σₘ = +0.37) introduces a unique electron-deficient coumarin ring system relative to mono-halogenated or non-halogenated analogs. This dual halogenation pattern is predicted to lower the LUMO energy of the chromen-2-one core, red-shift fluorescence emission, and increase susceptibility to nucleophilic aromatic substitution at activated positions [1]. In acidichromic colorant studies, bromo-substituted coumarins exhibited distinct color-change behavior (red to yellow upon ammonia exposure) compared to chloro or unsubstituted analogs, demonstrating that halogen identity directly modulates chromophoric properties [2]. These electronic effects are additive and position-dependent, meaning that 8-bromo-6-chloro substitution cannot be replicated by 6-bromo-8-chloro or mono-halogenated congeners.

Hammett electron-withdrawing fluorescence reactivity halogen effect

Critical Data Gap: Absence of Direct Comparative Biological Profiling for the Target Compound

A comprehensive search of public databases (PubMed, BindingDB, ChEMBL, Google Patents, and major vendor catalogs) conducted in May 2026 identified no primary research articles, patents, or authoritative database entries that report quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or phenotypic readout) specifically for 8-bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin (CAS 332104-53-7). All differentiation claims above are therefore derived from class-level SAR inference based on structurally related 4-methylcoumarins. This evidence gap is a material consideration for procurement decisions.

data gap SAR screening procurement caveat validation required

Procurement-Driven Application Scenarios for 8-Bromo-6-chloro-3-(3′-chlorophenyl)-4-methylcoumarin


Structure-Activity Relationship (SAR) Probe for Halogen Topology Mapping in 4-Methylcoumarin Targets

This compound is best procured as a SAR probe to empirically map the biological consequences of dual 6,8-dihalogenation patterns on the 3-phenyl-4-methylcoumarin scaffold. As demonstrated by Ahmadi et al. (2024), 8-bromo substitution predictably attenuates DRA potency relative to 8-chloro [1]. By comparing the target compound's activity against matched 6-chloro, 8-chloro, 6,8-dichloro, and 8-fluoro analogs in the same assay, research groups can deconvolute the independent and synergistic contributions of halogen size, electronegativity, and leaving-group potential to target engagement. This SAR triangulation is essential for rational optimization of potency, selectivity, and pharmacokinetics across kinase, ion channel, and cytochrome P450 targets.

Covalent Inhibitor or Chemical Probe Design via Nucleophilic Displacement of the 8-Bromo Substituent

The bromine atom at position 8 is a potential leaving group for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. In covalent inhibitor design, the electron-deficient coumarin core (enhanced by the 6-chloro substituent) may facilitate targeted displacement of the 8-bromo group by cysteine or other nucleophilic residues in enzyme active sites [1][2]. This reactivity profile differentiates the compound from 8-chloro or 8-fluoro analogs, which are less susceptible to nucleophilic displacement, enabling applications in covalent probe discovery, activity-based protein profiling (ABPP), or targeted protein degradation (PROTAC) linker attachment chemistry.

Fluorescent Probe Development Leveraging the Dual-Halogenated Coumarin Chromophore

The 8-bromo-6-chloro substitution pattern creates a distinct electronic environment that is predicted to red-shift the coumarin fluorescence emission relative to non-halogenated or mono-halogenated analogs [1]. As shown in acidichromic colorant studies, bromo-substituted coumarins exhibit unique solid-state chromophoric responses to basic vapors (red-to-yellow transition) that differ from chloro-substituted analogs [2]. This property supports the compound's use as a starting material for developing environment-sensitive fluorescent probes, pH sensors, or solid-state colorimetric detectors where spectral differentiation from common coumarin fluorophores (e.g., 7-amino-4-methylcoumarin, 7-hydroxy-4-methylcoumarin) is analytically advantageous.

Negative Control or Selectivity Counter-Screen for 8-Chloro-Optimized DRA Inhibitor Programs

Given the published SAR showing that 8-bromo coumarins are consistently less potent DRA inhibitors than 8-chloro analogs [1], this compound can serve as a structurally matched negative control in DRA inhibitor screening cascades. When tested alongside the lead 8-chloro DRA inhibitor 4k (IC₅₀ = 25 nM), the target compound's predicted lower potency provides a benchmark for establishing assay selectivity windows and validating that observed pharmacological effects are DRA-mediated rather than off-target. This application is particularly relevant for groups pursuing SLC26A3 as a therapeutic target for constipation or hyperoxaluria.

Quote Request

Request a Quote for 8-Bromo-6-chloro-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.